molecular formula C11H23N3O2 B15363319 Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate

Cat. No.: B15363319
M. Wt: 229.32 g/mol
InChI Key: KTCYNFWONDQIPE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, an aminomethyl group, a dimethylamino group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the cyclization of a suitable precursor containing the aminomethyl and dimethylamino groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate may be used to study enzyme mechanisms or as a probe to investigate biological processes.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as a component in various formulations.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate

  • Tert-butyl 3-(aminomethyl)benzoate

  • Tert-butyl 3-(aminomethyl)oxetan-3-ylcarbamate

Uniqueness: Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate is unique due to its azetidine ring, which provides distinct chemical properties compared to other similar compounds. This structural difference can lead to variations in reactivity and biological activity.

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate

InChI

InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-7-11(6-12,8-14)13(4)5/h6-8,12H2,1-5H3

InChI Key

KTCYNFWONDQIPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)N(C)C

Origin of Product

United States

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